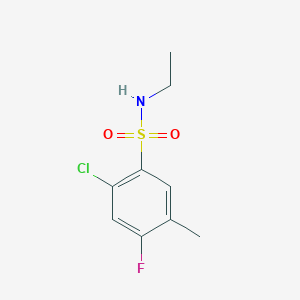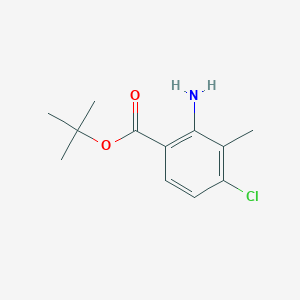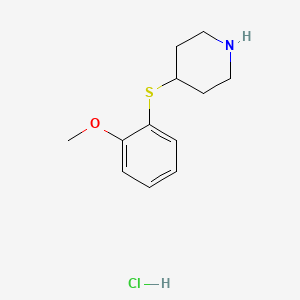
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is a chemical compound with the molecular formula C12H17NOS•HCl and a molecular weight of 259.8 . This compound is primarily used in research settings, particularly in the fields of chemistry and biology . It is known for its role in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride typically involves the reaction of 2-methoxyphenylthiol with piperidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its hydrochloride salt form .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate, typically under acidic or basic conditions.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides. Substitution reactions can result in various derivatives depending on the substituent introduced .
Aplicaciones Científicas De Investigación
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Employed in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Methoxyphenylthio)piperidine: Similar structure but lacks the hydrochloride salt form.
4-(2-Methoxyphenylsulfanyl)pyridine: Similar functional groups but different core structure.
4-(2-Methoxyphenylsulfanyl)morpholine: Similar functional groups but different ring structure.
Uniqueness
4-(2-Methoxyphenylsulfanyl)piperidine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form. This combination provides distinct chemical properties and reactivity, making it valuable for specific research applications .
Propiedades
IUPAC Name |
4-(2-methoxyphenyl)sulfanylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS.ClH/c1-14-11-4-2-3-5-12(11)15-10-6-8-13-9-7-10;/h2-5,10,13H,6-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAXRSUVCDEALS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1SC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
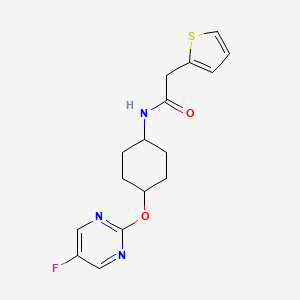
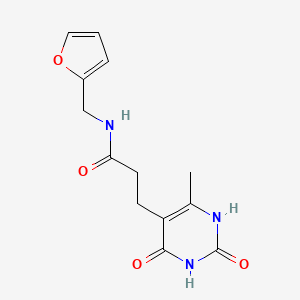
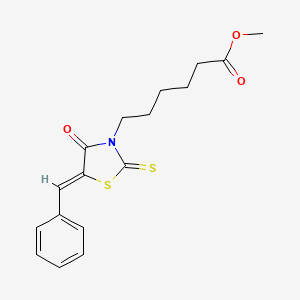
![4-Amino-5-benzoyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-3-thiophenecarbonitrile](/img/structure/B2720003.png)
![3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)
![4-(4-fluorophenyl)-6-(3-methoxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2720007.png)
![2-bromo-N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2720009.png)

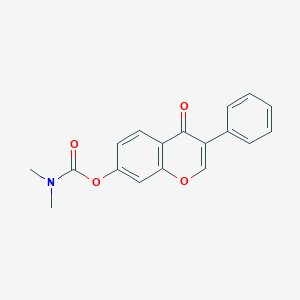
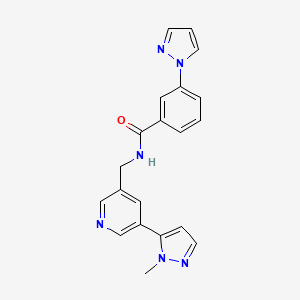
![1-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B2720014.png)
![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylquinoline](/img/structure/B2720015.png)
